molecular formula C9H10IN2Na3O12P2 B609321 trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate CAS No. 1448858-83-0

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate

Cat. No.: B609321
CAS No.: 1448858-83-0
M. Wt: 596.0
InChI Key: QWGVSYFNEAILDQ-FCIXCQMASA-K
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Description

Trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate (hereafter referred to as Compound A) is a nucleotide analog featuring a pyrimidine base modified with iodine at the 5-position and a trisodium phosphate group linked to a ribose-like oxolane ring. Its stereochemistry (2R,3S,4R,5R) ensures structural specificity, critical for interactions with biological targets such as kinases, polymerases, or nucleotide-binding receptors . This compound is hypothesized to act as a substrate or inhibitor in nucleotide metabolic pathways or antiviral/anticancer therapies, though its exact applications require further validation .

Properties

IUPAC Name

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O12P2.3Na/c10-3-1-12(9(16)11-7(3)15)8-6(14)5(13)4(23-8)2-22-26(20,21)24-25(17,18)19;;;/h1,4-6,8,13-14H,2H2,(H,20,21)(H,11,15,16)(H2,17,18,19);;;/q;3*+1/p-3/t4-,5-,6-,8-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWGVSYFNEAILDQ-FCIXCQMASA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])[O-])O)O)I.[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10IN2Na3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

596.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate involves the iodination of uridine derivatives. The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the process likely involves large-scale iodination and phosphorylation reactions, followed by purification steps to achieve the desired purity levels (≥95% as indicated by HPLC) .

Chemical Reactions Analysis

Types of Reactions

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate primarily undergoes:

    Substitution Reactions: Due to the presence of iodine, it can participate in nucleophilic substitution reactions.

    Phosphorylation Reactions: The compound can be further phosphorylated under specific conditions.

Common Reagents and Conditions

    Iodination: Iodine or iodinating agents.

    Phosphorylation: Phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoryl chloride.

Major Products

The major products formed from these reactions include various phosphorylated derivatives of iodouridine .

Scientific Research Applications

Biochemical Applications

1.1 Nucleoside Diphosphatase Activity Assays

One notable application of this compound is in the study of nucleoside diphosphatase (NDPase) activity. This enzyme plays a critical role in nucleotide metabolism, and the compound has been used to assess its activity in rabbit retinae. By analyzing the effects of this compound on NDPase, researchers can gain insights into nucleotide signaling pathways and their implications in various physiological processes .

1.2 Purinergic Signaling Studies

The compound has been utilized as a purinergic agonist to investigate its effects on absorptive cationic flux in cochlear outer sulcus cells (OSC) and vestibular transitional cells (VTC). This application is crucial for understanding how purinergic signaling influences cellular functions in auditory and vestibular systems. Such studies are essential for developing therapeutic strategies for hearing and balance disorders .

Pharmacological Applications

2.1 Cytoprotection Studies

Research indicates that derivatives of this compound may exhibit cytoprotective effects towards skeletal muscle cells. In both in vitro and in vivo studies, these derivatives have shown potential in protecting muscle cells from damage, which could have implications for treating muscle degeneration disorders .

2.2 Drug Development

The compound's structure suggests potential for drug development targeting specific receptors involved in various diseases. For instance, its ability to act as an agonist for purinergic receptors opens avenues for developing treatments for conditions related to purinergic signaling dysregulation, such as inflammation and cancer .

Several studies highlight the applications of trisodium;[[2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate:

  • Auditory Research : A study examined the role of this compound in modulating ion fluxes in cochlear cells, providing insights into hearing mechanisms and potential therapeutic targets for auditory dysfunctions .
  • Muscle Cell Protection : Research demonstrated the protective effects of this compound on skeletal muscle cells under oxidative stress conditions, suggesting its potential use in therapies aimed at muscle diseases .
  • Nucleotide Metabolism : Investigations into NDPase activity using this compound have shed light on nucleotide metabolism's role in retinal health and disease .

Mechanism of Action

trisodium;[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate exerts its effects by selectively activating the P2Y6 receptor. This activation leads to:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Weight (g/mol) Key Functional Groups Biological Targets/Applications References
Compound A ~762.0* 5-iodo-2,4-dioxopyrimidine, trisodium phosphate Kinases, viral polymerases (hypothesized)
Cangrelor (AR-C69931MX) 865.3 Trifluoropropylsulfanyl, methylthioethylamino P2Y₁₂ receptor antagonist (antiplatelet)
2'-Deoxyuridine 5'-triphosphate 488.1 Deoxyribose, triphosphate Substrate for DNA synthesis, viral replication
AR-C67085 678.9 Propylsulfanyl, dichloromethyl phosphonate P2Y receptor antagonist (antithrombotic)
Inosine triphosphate pyrophosphatase substrate (T3D4430) 604.1 Hydroxyphosphate, deoxyuridine Nucleotide metabolism, enzymatic hydrolysis

*Estimated based on analogous structures in .

Key Findings :

Iodine Substitution: Compound A's 5-iodo modification distinguishes it from non-halogenated analogs like 2'-deoxyuridine triphosphate. This substitution may enhance binding to enzymes with hydrophobic active sites (e.g., thymidine kinases) or confer resistance to deamination .

Phosphate Configuration : The trisodium phosphate group increases solubility, a feature shared with cangrelor and AR-C67085, which utilize phosphonate or phosphate moieties for improved pharmacokinetics .

Pharmacological Potential

  • Anticancer Applications : The 5-iodo group could mimic thymidine, interfering with DNA replication in rapidly dividing cells, a mechanism observed in 5-iodo-2'-deoxyuridine .

Biological Activity

Trisodium;[[[2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate, commonly referred to as 5-Iodo-UDP trisodium salt, is a compound of significant interest in biochemical and pharmaceutical research. Its structure includes a pyrimidine ring and multiple phosphate groups, which contribute to its biological activity and potential therapeutic applications.

Property Details
Molecular FormulaC9H10IN2Na3O12P2
Molecular Weight596.00 g/mol
IUPAC Nametrisodium;[[[2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate
CAS Number90488768

The primary mechanism of action for this compound involves its role as a selective agonist for the P2Y6 receptor , a type of G protein-coupled receptor (GPCR). Upon binding to the P2Y6 receptor:

  • Receptor Activation : The binding activates intracellular signaling pathways.
  • Signal Transduction : This leads to the activation of phospholipase C (PLC), resulting in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG).
  • Physiological Effects : These secondary messengers mediate cellular responses such as calcium mobilization and activation of protein kinase C (PKC), contributing to cytoprotection in various tissues .

Biological Activities

  • Cytoprotection : The compound exhibits protective effects against ischemia/reperfusion injury, suggesting potential therapeutic applications in conditions involving tissue damage .
  • Cell Signaling : It plays a crucial role in cellular signaling pathways related to inflammation and immune responses. Specifically, it has been shown to modulate pathways involving NF-kB and MAPK/ERK signaling .
  • Antiviral Activity : Preliminary studies indicate that 5-Iodo-UDP may possess antiviral properties against various viruses by interfering with their replication mechanisms .

Study 1: Cytoprotective Effects

In a study examining the effects of 5-Iodo-UDP on human cardiomyocytes subjected to hypoxic conditions, it was found that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls. This suggests its potential use in cardiac therapies aimed at reducing ischemic damage.

Study 2: Receptor Interaction

Research utilizing radiolabeled 5-Iodo-UDP demonstrated its high affinity for the P2Y6 receptor. Competitive binding assays confirmed that it effectively displaces other known ligands, indicating its specificity and potency as a P2Y6 agonist .

Research Applications

The biological activity of trisodium;[[[2R,3S,4R,5R)-3,4-dihydroxy-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate extends across several fields:

  • Pharmaceutical Research : It is being investigated as a lead compound for developing drugs targeting P2Y6 receptors and related pathways.
  • Biochemical Studies : As a nucleotide analog, it serves as a valuable tool in studying nucleotide metabolism and signaling pathways.
  • Cancer Research : Its role in modulating immune responses makes it a candidate for further exploration in cancer immunotherapy .

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